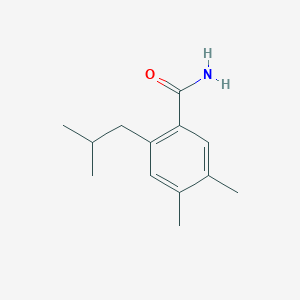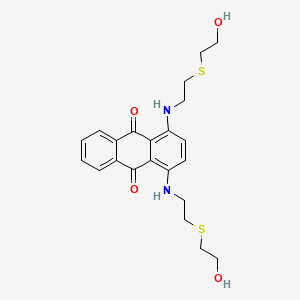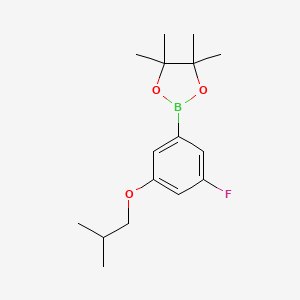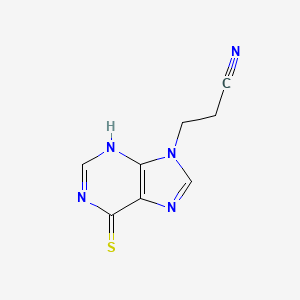
3-(6-sulfanylidene-3H-purin-9-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-sulfanylidene-3H-purin-9-yl)propanenitrile is a chemical compound with the molecular formula C8H7N5S It is characterized by a purine ring structure with a sulfanylidene group at the 6-position and a propanenitrile group at the 9-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-sulfanylidene-3H-purin-9-yl)propanenitrile typically involves the following steps:
Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Sulfanylidene Group: The sulfanylidene group is introduced at the 6-position of the purine ring using thiolating agents under controlled conditions.
Attachment of the Propanenitrile Group: The propanenitrile group is attached to the 9-position of the purine ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To optimize reaction efficiency and scalability.
Purification Steps: Including crystallization, filtration, and chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-sulfanylidene-3H-purin-9-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(6-sulfanylidene-3H-purin-9-yl)propanenitrile has a wide range of applications in scientific research, including:
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers and other materials for enhanced properties.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Molecular Probes: Used in the development of molecular probes for biological imaging.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Antiviral Research: Explored for its antiviral properties.
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of other chemical compounds.
Pharmaceuticals: Incorporated into pharmaceutical formulations for enhanced efficacy.
Wirkmechanismus
The mechanism of action of 3-(6-sulfanylidene-3H-purin-9-yl)propanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The sulfanylidene and nitrile groups play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(6-sulfanylidene-3H-purin-9-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
6-thioguanine: A purine analog with a thiol group at the 6-position.
9-ethyl-6-thioguanine: A derivative of 6-thioguanine with an ethyl group at the 9-position.
Uniqueness
3-(6-sulfanylidene-3H-purin-9-yl)propanenitrile is unique due to its combination of a sulfanylidene group and a propanenitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Eigenschaften
CAS-Nummer |
4301-59-1 |
|---|---|
Molekularformel |
C8H7N5S |
Molekulargewicht |
205.24 g/mol |
IUPAC-Name |
3-(6-sulfanylidene-3H-purin-9-yl)propanenitrile |
InChI |
InChI=1S/C8H7N5S/c9-2-1-3-13-5-12-6-7(13)10-4-11-8(6)14/h4-5H,1,3H2,(H,10,11,14) |
InChI-Schlüssel |
PMERKZFUHYVPRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


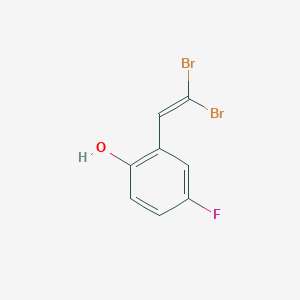
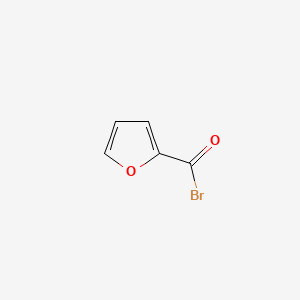
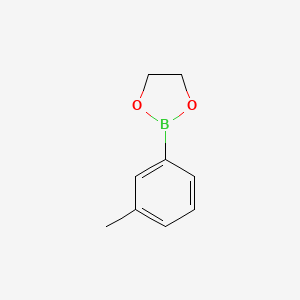
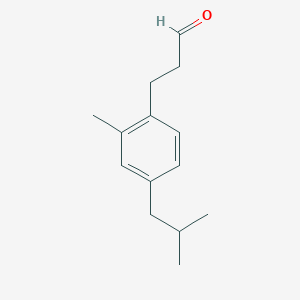
![5-Ethynylimidazo[1,2-a]pyrazine](/img/structure/B13988192.png)
![4-Hydroxy-3-{3-[4-(phenylsulfonyl)phenyl]propyl}naphthalene-1,2-dione](/img/structure/B13988201.png)
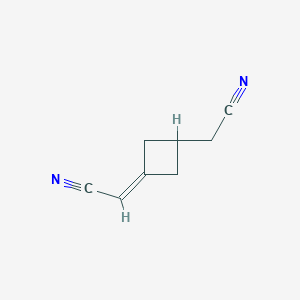

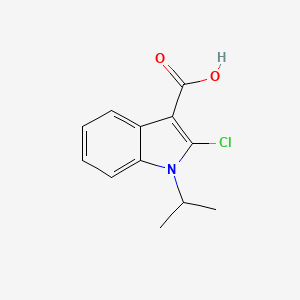
![3-Methoxy-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid](/img/structure/B13988229.png)

